4-(2-Fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Arylboronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to form a hydrogenated derivative.
Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base (e.g., NaOH).
Major Products:
Oxidation: Formation of 4-(2-Fluoro-4-methoxyphenyl)benzaldehyde or this compound.
Reduction: Formation of 4-(2-Hydroxy-4-methoxyphenyl)benzoic acid.
Substitution: Formation of 4-(2-Amino-4-methoxyphenyl)benzoic acid or 4-(2-Mercapto-4-methoxyphenyl)benzoic acid.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-4-methoxybenzoic acid
Comparison: 4-(2-Fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURCNRWKWSTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681293 |
Source
|
Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178021-58-3 |
Source
|
Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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